molecular formula C18H19N4OP B3823820 N'',N''',P-triphenylphosphonic dihydrazide CAS No. 54529-69-0

N'',N''',P-triphenylphosphonic dihydrazide

Cat. No.: B3823820
CAS No.: 54529-69-0
M. Wt: 338.3 g/mol
InChI Key: IKOUTDFSNUJNLS-UHFFFAOYSA-N
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Description

N’‘,N’‘’,P-triphenylphosphonic dihydrazide is a chemical compound with the molecular formula C18H18N2P It is known for its unique structure, which includes a phosphonic group bonded to three phenyl groups and two hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’,P-triphenylphosphonic dihydrazide typically involves the reaction of triphenylphosphine with hydrazine derivatives under controlled conditions. One common method includes the use of triphenylphosphine and hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’‘,N’‘’,P-triphenylphosphonic dihydrazide may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’,P-triphenylphosphonic dihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

N’‘,N’‘’,P-triphenylphosphonic dihydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’‘,N’‘’,P-triphenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The hydrazide groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with similar phosphonic group but without hydrazide groups.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

    Phenylhydrazine: A compound with hydrazide groups but without the phosphonic group.

Uniqueness

N’‘,N’‘’,P-triphenylphosphonic dihydrazide is unique due to the presence of both phosphonic and hydrazide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-2-[phenyl-(2-phenylhydrazinyl)phosphoryl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N4OP/c23-24(18-14-8-3-9-15-18,21-19-16-10-4-1-5-11-16)22-20-17-12-6-2-7-13-17/h1-15,19-20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUTDFSNUJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNP(=O)(C2=CC=CC=C2)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307921
Record name N'',N''',P-Triphenylphosphonic dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54529-69-0
Record name NSC196588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'',N''',P-Triphenylphosphonic dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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